2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-
Description
This compound belongs to the azetidinecarboxylic acid family, which includes four-membered saturated heterocycles with one nitrogen atom and a carboxylic acid group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical design .
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYIZWRARDRKI-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]1(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization Strategies
The foundational synthesis route begins with γ-amino-α-bromobutyric acid derivatives, which undergo intramolecular cyclization under strongly basic conditions. As detailed in industrial protocols, barium hydroxide facilitates ring closure at 80–100°C to form the azetidine core while preserving the carboxylic acid functionality. This method yields racemic mixtures, necessitating subsequent resolution steps to isolate the (2S)-enantiomer.
A critical modification involves the use of (S)-prolinol as a chiral auxiliary, enabling asymmetric induction during cyclization. By pre-forming a Schiff base between the amino group of the precursor and (S)-prolinol, researchers achieved a 72% enantiomeric excess (ee) in the cyclized product. Post-cyclization hydrolysis with trifluoroacetic acid (TFA) removes the auxiliary while introducing the trifluoromethyl group via in situ acylation (Table 1).
Table 1: Cyclization Conditions and Outcomes
| Precursor | Base | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| γ-Amino-α-bromo | Ba(OH)₂ | 80 | 0 | 85 |
| (S)-Proline adduct | K₂CO₃ | 60 | 72 | 68 |
| TFA-modified | Et₃N | 25 | 98 | 91 |
Stereochemical Control via Resolution
Classical resolution methods employ diastereomeric salt formation using chiral acids such as (+)-camphorsulfonic acid. Recrystallization from ethanol/water mixtures enhances enantiopurity to >99% ee but reduces overall yield to 45–50%. Recent advances utilize enzymatic resolution with lipases (e.g., Candida antarctica Lipase B), selectively hydrolyzing the (2R)-enantiomer’s ester derivatives with 94% efficiency.
Modern Catalytic Methods
Palladium-Catalyzed Decarboxylative Cycloadditions
Building on methodologies from heterocyclic chemistry, palladium-catalyzed interceptive decarboxylative cycloadditions (IDBC) enable direct incorporation of the trifluoromethyl group. As demonstrated in the synthesis of analogous indolines, benzoxazinanones react with sulfur ylides in the presence of Pd(PPh₃)₄ to form stereodefined azetidines. Key advantages include:
-
Diastereoselectivity : >20:1 dr via Pd-π-benzyl zwitterionic intermediates
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Functional Group Tolerance : Compatibility with esters, nitriles, and aryl halides
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Mechanistic Insight : DFT studies reveal that the trifluoromethyl group stabilizes transition states through hyperconjugative effects
Table 2: Palladium-Catalyzed Cyclization Parameters
| Catalyst | Ligand | Solvent | dr | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | THF | 15:1 | 78 |
| PdCl₂(COD) | DPEPhos | DMF | 22:1 | 85 |
| Pd(PPh₃)₄ | None | MeCN | 25:1 | 91 |
Trifluoromethylation Techniques
Process Optimization and Scale-Up
Solvent Systems and Reaction Efficiency
Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance reaction rates by stabilizing charged intermediates. Comparative studies reveal that DMF improves cyclization yields by 18% over THF due to its higher dielectric constant (ε = 37). However, scale-up challenges arise from DMF’s high boiling point (153°C), necessitating switched solvent systems for distillation-free workups.
Table 3: Solvent Impact on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 37 | 91 | 98 |
| MeCN | 37.5 | 88 | 97 |
| THF | 7.5 | 73 | 89 |
Temperature and pH Control
Maintaining pH > 10 during cyclization prevents lactamization side reactions. Automated titration systems enable precise NaOH addition, reducing byproduct formation from 15% to 3%. Low-temperature (−20°C) trifluoromethylation minimizes racemization, preserving enantiopurity at >98% ee.
Analytical Characterization
Critical quality attributes are verified through:
Scientific Research Applications
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Key Structural Features:
- Stereochemistry : The (2S) configuration ensures enantioselective interactions in biological systems, critical for activity .
- Functional Groups : The -CF₃ group introduces strong electron-withdrawing effects, influencing reactivity and binding affinity .
- Molecular Weight : Estimated to be higher than unsubstituted azetidinecarboxylic acid (101.10 g/mol) due to the -CF₃ group (~115.06 g/mol for -CF₃ addition) .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties Comparison
*Estimated based on similar structures. †Calculated by adding -CF₃ (69.07 g/mol) to base compound. ‡Predicted using QSPR models.
Stereochemical and Functional Group Impact
- S vs. R Enantiomers : The (2S) configuration in azetidinecarboxylic acids often confers distinct biological activity compared to the (R)-form. For example, (S)-enantiomers may exhibit higher target affinity in enzyme inhibition .
- -CF₃ vs. -SO₂R : The trifluoromethyl group increases lipophilicity (LogP ~1.2) compared to unsubstituted azetidinecarboxylic acid (LogP ~-1.2), enhancing membrane permeability. Sulfonyl derivatives (e.g., in ) further improve stability but reduce solubility.
- -CF₃ vs. -COOH Derivatives : Methyl or ethyl esters (e.g., Methyl azetidine-2-carboxylate) are prodrug forms with improved bioavailability compared to the free acid .
Biological Activity
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered azetidine ring with a carboxylic acid group and a trifluoromethyl substituent. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Research indicates that 2-azetidinecarboxylic acid acts as a proline analog, which can interfere with protein synthesis by incorporating into polypeptides in place of proline. This substitution can lead to the production of abnormal proteins with impaired biological activity, potentially affecting various cellular functions .
2. Anticancer Activity
A study evaluated a series of azetidin-2-one derivatives, including those related to 2-azetidinecarboxylic acid. One derivative exhibited significant cytotoxicity against SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The mechanism involved apoptosis induction through caspase-3 activation and modulation of cell cycle-related genes . This suggests that compounds based on the azetidine structure may have promising anticancer properties.
3. Neuroprotective Effects
Another aspect of the biological activity of this compound is its effect on microglial cells. Research has shown that L-azetidine-2-carboxylic acid can induce pro-inflammatory responses in BV2 microglial cells, suggesting a role in neuroinflammation . This could have implications for understanding neurodegenerative diseases where inflammation plays a critical role.
Case Studies
Structure-Activity Relationship
The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, potentially increasing its bioavailability. The presence of the carboxylic acid group is crucial for its interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer: The compound is synthesized via asymmetric trifluoromethylation of azetidine precursors or cyclization of β-lactam intermediates. Key steps include:
- Electrochemical tandem trifluoromethylation of allylamines followed by formal (3 + 2)-cycloaddition to form the azetidine ring .
- Use of chiral auxiliaries (e.g., tert-butyl carbamate) to enforce stereochemical control during cyclization, as described in multi-step patent syntheses .
- Optimization parameters :
Q. What analytical methods are most effective for confirming the enantiomeric purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- LCMS : Confirm molecular weight (e.g., m/z 727 [M+H]+ for intermediates) and monitor reaction progress .
- Chiral HPLC : Use YMC-Actus Triart C18 columns with formic acid modifiers to resolve enantiomers (retention time differences ≈0.05–0.1 minutes) .
- NMR : Analyze and spectra to verify trifluoromethyl group integration and azetidine ring conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles across solvent systems?
Methodological Answer: Systematic solubility testing under controlled conditions is critical:
- Procedure :
- Mitigation strategies :
Q. What experimental strategies are employed to study its incorporation into proteins as a proline analog, and how does this affect folding dynamics?
Methodological Answer:
- Misincorporation assays :
- Folding analysis :
Q. In asymmetric catalysis using this compound as a chiral ligand, how do electronic effects of the trifluoromethyl group influence stereoselectivity?
Methodological Answer:
- Mechanistic studies :
- Experimental design :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound in enzyme inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
